molecular formula C10H11ClN4 B3415364 Acetamiprid CAS No. 160430-64-8

Acetamiprid

Cat. No.: B3415364
CAS No.: 160430-64-8
M. Wt: 222.67 g/mol
InChI Key: WCXDHFDTOYPNIE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acetamiprid is a neonicotinoid insecticide that primarily targets the nicotinic acetylcholine receptors (nACh-R) . These receptors are located in the post-synaptic dendrites of all neurons in the brain, spinal cord, ganglia, and muscular junctions . The primary role of these receptors is to transmit signals in the nervous system. When these receptors are activated, they trigger a response in the nervous system of the organism .

Mode of Action

This compound acts as a nicotinic agonist , meaning it binds to and activates the nicotinic acetylcholine receptors . This action is similar to the way nicotine, a natural insecticide, interacts with the body . When this compound binds to these receptors, it causes an overstimulation of the nervous system, leading to the paralysis and eventual death of the insect .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the nervous system of the insect. By binding to the nicotinic acetylcholine receptors, this compound disrupts the normal functioning of the nervous system . This disruption affects various downstream effects, leading to the paralysis and death of the insect . The exact biochemical pathways and their downstream effects are still under investigation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is highly soluble in water , which facilitates its absorption and distribution. It is metabolized in the body of the insect, with most of the this compound being metabolized to desmethyl-acetamiprid . The impact on bioavailability is still under investigation.

Result of Action

The result of this compound’s action is the overstimulation of the insect’s nervous system, leading to paralysis and eventual death . This makes this compound highly effective against a variety of insects, including those that have gained resistance to other types of insecticides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is highly soluble in water , which can affect its distribution and efficacy. It is also volatile, which can influence its stability . Furthermore, this compound may be very persistent in aquatic systems under certain conditions .

Biochemical Analysis

Biochemical Properties

Acetamiprid binds to postsynaptic nicotinic acetylcholine receptors in insects’ central nervous systems . This interaction disrupts the normal function of the nervous system in insects, leading to their paralysis and eventual death .

Cellular Effects

This compound has been found to disrupt oxidative and metabolic processes in rats . It significantly increased the levels of nitric oxide, while reducing the activity of catalase, a superoxide dismutase enzyme, and glutathione reductase . These changes can lead to oxidative stress, which can damage cells and contribute to various diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the nicotinic acetylcholine receptors, which are key components of the nervous system in insects . This binding disrupts the normal functioning of these receptors, leading to the paralysis and death of the insects .

Temporal Effects in Laboratory Settings

In a study involving male rats, it was found that this compound disrupted oxidative and metabolic processes over a period of 30 and 60 days of testing . This suggests that the effects of this compound can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to be dose-dependent . In a study involving male rats, different dosages of this compound were found to cause varying degrees of oxidative stress and metabolic alterations .

Metabolic Pathways

This compound is metabolized in mammals to various compounds, including ACE-dm (C 9 H 9 ClN 4), ACE-dm-NCONH 2 (C 9 H 11 ClN 4 O), ACE-acet (C 9 H 11 ClN 2 O), ACE-dm-acet (C 8 H 9 ClN 2 O) and ACE-U (C 4 H 7 N 3) .

Chemical Reactions Analysis

Acetamiprid undergoes various chemical reactions, including:

The major products formed from these reactions include various metabolites and derivatives that can be further analyzed for their biological activity and environmental impact .

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXDHFDTOYPNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034300, DTXSID901015148
Record name (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Record name N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [HSDB] Powder; [MSDSonline]
Record name Acetamiprid
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Solubility

In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran
Record name Acetamiprid
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Density

1.330 g/cu cm at 20 °C
Record name Acetamiprid
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Vapor Pressure

0.000044 [mmHg]
Record name Acetamiprid
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Color/Form

White crystals, White crystalline solid

CAS No.

160430-64-8, 135410-20-7
Record name N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide
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Record name Acetamiprid [ISO]
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Record name Acetamiprid
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Record name (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Record name N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Record name Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E)
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Record name acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine
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Record name ACETAMIPRID
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Record name Acetamiprid
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Melting Point

98.9 °C
Record name Acetamiprid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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